molecular formula C22H34O2 B1587934 21-Hydroxy-20-methylpregn-4-en-3-one CAS No. 60966-36-1

21-Hydroxy-20-methylpregn-4-en-3-one

Cat. No. B1587934
CAS RN: 60966-36-1
M. Wt: 330.5 g/mol
InChI Key: ZNWOYQVXPIEQRC-ZRFCQXGJSA-N
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Description

21-Hydroxy-20-methylpregn-4-en-3-one, also known as 21-OHM, is a steroid hormone that is naturally produced by the adrenal glands. It is an important intermediate in the synthesis of other steroid hormones, such as cortisol and aldosterone. 21-OHM has been the subject of scientific research for many years, due to its role in the regulation of various physiological processes.

Scientific Research Applications

1. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols

  • Summary of Application : This compound is a novel steroid drug precursor, suitable for the synthesis of corticosteroids .
  • Methods of Application : A combined strategy of blocking Δ1-dehydrogenation and the C19 pathway as well as improving the intracellular environment was investigated to construct an effective 9-OH-4-HP-producing strain .
  • Results : The final 9-OH-4-HP production strain showed the best molar yield of 85.5%, compared with the previous reported strain with 30% molar yield of 9-OH-4-HP .

2. Synthesis of Ursodeoxycholic Acid

  • Summary of Application : Ursodeoxycholic acid (UDCA) is an important clinical drug for the treatment of certain diseases, such as primary biliary cirrhosis, primary sclerosing cholangitis, gallstones, viral hepatitis, alcoholic fatty liver disease, non-alcoholic fatty liver disease and rectal cancer .
  • Methods of Application : A novel method of producing UDCA was developed through electrochemical stereoselective reduction of 7‐ketolithocholic acid (7K‐LCA) in an undivided electrolytic cell and aprotic solvents as electrolyte .
  • Results : In DMI, the highest conversion rate of 7K‐LCA was 58.3%, the yield of UDCA was 34.9%, ee value was 100% .

3. Synthesis of Ursodeoxycholic Acid from Bisnoralcohol

  • Summary of Application : A novel synthetic route of producing ursodeoxycholic acid (UDCA) was developed through multiple reactions from cheap and commercially available bisnoralcohol (BA) .
  • Methods of Application : The key reaction conditions, including solvents, bases and reaction temperatures of the route were investigated and optimized .
  • Results : Most of the reaction steps have high conversions with average yields of 91%, and overall yield up to 59% (6 steps) from the plant-source BA .

4. Intermediate in the Synthesis of Follicular Fluid-Meiosis Activating Sterol

  • Summary of Application : “21-Hydroxy-20-methylpregn-4-en-3-one” serves as an intermediate in the synthesis of follicular fluid-meiosis activating sterol .

5. Side Chain Degradation Product of Natural Sterols

  • Summary of Application : “21-Hydroxy-20-methylpregn-4-en-3-one” serves as a side chain degradation product of natural sterols .

6. Impurity of the Steroid Hormone, Progesterone

  • Summary of Application : “21-Hydroxy-20-methylpregn-4-en-3-one” is an impurity of the steroid hormone, progesterone, produced by the corpus luteum and induces maturation and secretory activity of the uterine endothelium; suppresses ovulation .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWOYQVXPIEQRC-ZRFCQXGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291726
Record name 21-Hydroxy-20-methylpregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Hydroxy-20-methylpregn-4-en-3-one

CAS RN

60966-36-1
Record name 21-Hydroxy-20-methylpregn-4-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60966-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Hydroxy-20-methylpregn-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060966361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Hydroxy-20-methylpregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-hydroxy-20-methylpregn-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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